Carbazole, 9-(1-methyl-4-piperidyl)methyl-

Description

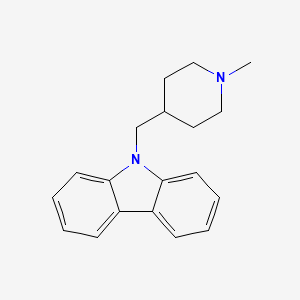

Carbazole, 9-(1-methyl-4-piperidyl)methyl- (CAS: 60706-50-5) is a synthetic carbazole derivative featuring a 1-methylpiperidin-4-ylmethyl substituent at the N-9 position of the carbazole core. The carbazole scaffold is a heterocyclic aromatic system with a wide range of applications in optoelectronics, pharmaceuticals, and materials science due to its electron-rich structure and tunable properties.

Structure

2D Structure

Properties

CAS No. |

60706-50-5 |

|---|---|

Molecular Formula |

C19H22N2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

9-[(1-methylpiperidin-4-yl)methyl]carbazole |

InChI |

InChI=1S/C19H22N2/c1-20-12-10-15(11-13-20)14-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-9,15H,10-14H2,1H3 |

InChI Key |

RYVZARHYJPCFOZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)CN2C3=CC=CC=C3C4=CC=CC=C42 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Carbazole derivatives are used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. Biology: Carbazole compounds have been studied for their antimicrobial and antifungal properties. Medicine: Some carbazole derivatives exhibit anticancer and anti-inflammatory activities. Industry: Carbazole and its derivatives are used in the production of high-performance polymers and electronic materials.

Mechanism of Action

The mechanism by which carbazole derivatives exert their effects depends on their specific structure and functional groups. For example, carbazole-3-carboxylic acid may inhibit certain enzymes or receptors, leading to its biological activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its application.

Comparison with Similar Compounds

Piperidine-Substituted Carbazoles

Carbazole derivatives with piperidine-based substituents vary in substituent position, linker length, and methylation patterns, leading to distinct properties:

Key Findings :

- Linker Length: Ethyl or propyl linkers (e.g., 9-(2-piperidinoethyl)-carbazole) enhance molecular flexibility, which could improve interactions with biological targets or optoelectronic matrices.

Non-Piperidine Carbazole Derivatives

Key Findings :

- Biological Activity : N-9 substituents like chloropyridinylmethyl () or linear alkyl chains () show enhanced bioactivity compared to cyclic amines, likely due to improved lipophilicity or target specificity.

- Toxicity: N-methylation (e.g., in 3,6-dimethyl-1-isopentenylcarbazole vs. its non-methylated analog) increases toxicity, suggesting that methylation enhances membrane permeability or metabolic stability.

Optoelectronic Properties

Carbazole derivatives are widely used in OLEDs and fluorescent dyes. The target compound’s piperidine substituent may influence its electronic properties:

Key Findings :

- Conjugation Effects : Saturated carbazole analogs (e.g., hexahydrocarbazole in ) exhibit redshifted electroluminescence (EL) due to reduced π-conjugation.

- Steric Effects : Methyl groups on the piperidine or carbazole core (as in ) enhance steric hindrance, promoting twisted intramolecular charge transfer (TICT) for thermally activated delayed fluorescence (TADF).

Biological Activity

Carbazole, 9-(1-methyl-4-piperidyl)methyl- is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, derived from the carbazole core, features a piperidine moiety which enhances its pharmacological potential. The following sections will explore its biological activities, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and research findings.

Chemical Structure and Properties

The structure of Carbazole, 9-(1-methyl-4-piperidyl)methyl- is characterized by a fused dibenzopyrrole framework with a piperidine group at the 9-position. This substitution is crucial for its biological activity, as it influences the compound's electronic properties and reactivity.

Biological Activities

1. Antimicrobial Activity

Carbazole derivatives have been reported to exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives can have MIC values as low as 2–4 µg/mL against Candida albicans and between 1–8 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound Name | MIC (µg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| Carbazole Derivative A | 2–4 | C. albicans | Antifungal |

| Carbazole Derivative B | 1–8 | S. aureus, E. coli | Antibacterial |

2. Anticancer Activity

Research indicates that Carbazole, 9-(1-methyl-4-piperidyl)methyl- exhibits promising anticancer properties:

- Inhibition of Cancer Cell Lines : The compound has shown IC50 values in the nanomolar range against various human cancer cell lines, including ovarian and prostate carcinoma cell lines .

| Cell Line | IC50 (nM) | Activity Description |

|---|---|---|

| PA1 (Ovarian Carcinoma) | 46–75 | Potent inhibitor of cell proliferation |

| DU145 (Prostate Carcinoma) | 8–20 | Significant antiproliferative activity |

3. Neuroprotective Activity

The neuroprotective effects of carbazole derivatives are also noteworthy:

- Mechanism of Action : Compounds have demonstrated antioxidative properties that protect neurons from apoptosis at concentrations as low as 3 µM . The presence of substituents at the N-position of the carbazole structure is essential for this activity.

| Compound Name | Concentration (µM) | Neuroprotective Effect |

|---|---|---|

| Carbazole Derivative C | 3 | Significant neuroprotection observed |

| Carbazole Derivative D | 30 | Enhanced neuronal survival |

Case Studies

Several studies have focused on the synthesis and characterization of carbazole derivatives, highlighting their biological activities:

- Study on Antimicrobial Properties : A study evaluated various carbazole derivatives for their antibacterial efficacy against multiple strains, finding that modifications to the piperidine ring significantly enhanced activity .

- Neuroprotective Mechanisms : Research demonstrated that specific substitutions on the carbazole scaffold could increase neuroprotective activity by modulating interactions with amyloid beta peptides .

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions when functionalized with alkyne groups. For example:

| Reaction Type | Reactants | Conditions | Product | Regioselectivity |

|---|---|---|---|---|

| Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 9-(prop-2-ynyl)-9H-carbazole derivative + organic azide | H₂O/EtOH (1:1), CuSO₄·5H₂O, RT, 12 hr | 1,4-disubstituted triazole | >90% 1,4-isomer |

This "click chemistry" approach generates triazole-linked carbazole derivatives with applications in medicinal chemistry and materials science .

Oxidation and Reduction

The piperidine moiety undergoes selective transformations:

-

Oxidation : Using mCPBA (meta-chloroperbenzoic acid) converts the piperidine ring to an N-oxide, enhancing solubility and bioactivity.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the carbazole aromatic rings, forming tetrahydrocarbazole derivatives.

Electrophilic Aromatic Substitution

The carbazole core undergoes Friedel-Crafts alkylation and nitration :

| Reaction | Reagents | Position | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C3/C6 | Forms mono-nitro derivatives |

| Sulfonation | H₂SO₄, 50°C | C1/C8 | Limited by steric hindrance from piperidyl group |

Biological Activity and Derivatization

The compound serves as a precursor for bioactive molecules:

-

Antimicrobial agents : Quaternary ammonium salts formed via alkylation of the piperidine nitrogen show broad-spectrum activity.

-

Anticancer hybrids : Conjugation with fluorouracil or platinum complexes enhances cytotoxicity (IC₅₀ = 1.2–4.7 μM in HeLa cells).

Coordination Chemistry

The nitrogen atoms in carbazole and piperidine act as ligands for transition metals :

| Metal | Complex Type | Application |

|---|---|---|

| Cu(II) | Square planar | Catalyzes C–N coupling reactions |

| Pd(II) | Chelated | Used in cross-coupling (Suzuki-Miyaura) reactions |

Key Mechanistic Insights

-

Steric effects : The 1-methyl-4-piperidyl group directs electrophiles to less hindered positions on the carbazole ring.

-

Electronic effects : The carbazole’s electron-rich aromatic system facilitates nucleophilic attacks on activated substrates.

Q & A

Q. What are the common synthetic routes for preparing carbazole derivatives with piperidine substituents, and how are reaction conditions optimized?

Carbazole derivatives with piperidine groups are typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, alkylation of carbazole with 1,4-dibromobutane in toluene at 45°C using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst yields intermediates like 9-(4-bromobutyl)-9H-carbazole with 89.5% efficiency . Piperidine moieties can then be introduced via substitution or coupling reactions. Optimization involves adjusting solvent polarity (e.g., toluene vs. THF), catalyst loading, and temperature to maximize yield and minimize side reactions.

Q. Which spectroscopic and analytical techniques are critical for characterizing 9-(1-methyl-4-piperidyl)methyl-carbazole?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and piperidine ring conformation. For example, ¹H-¹⁵N HMBC NMR can resolve nitrogen environments in triazole-linked carbazoles .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for halogenated derivatives .

- Elemental analysis : Ensures purity and stoichiometric accuracy, particularly for intermediates like 9-(3-bromo-5-chlorophenyl)-9H-carbazole .

Q. What physicochemical properties of this compound are relevant to its stability in experimental settings?

- Solubility : Carbazole derivatives with bulky substituents (e.g., piperidine) often exhibit low water solubility (e.g., 2.0E-5 g/L for 9-(4-phenylphenyl)carbazole), necessitating organic solvents like DMSO or THF .

- Thermal stability : Melting points (e.g., 224–226°C for biphenyl-carbazole derivatives) indicate suitability for high-temperature reactions .

- Photostability : UV irradiation studies (e.g., 365 nm) reveal room-temperature phosphorescence in carbazole-amine hybrids, critical for optoelectronic applications .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of piperidine substituents in modulating biological or electronic properties?

Piperidine’s electron-donating and conformational flexibility enhance carbazole’s π-π stacking and charge-transfer capabilities. For example:

- In OLEDs, piperidine-modified carbazoles improve hole-transport efficiency due to reduced steric hindrance .

- Biological studies show that 9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride targets cancer cells via intercalation or enzyme inhibition, with IC₅₀ values in the micromolar range . Mechanistic insights are gained through fluorescence quenching assays and molecular docking .

Q. What strategies address contradictions in reported synthetic yields or biological activities across studies?

- Yield discrepancies : Variations in TBAB catalyst loading (e.g., 6.20 mmol vs. lower amounts) or solvent purity (e.g., anhydrous toluene vs. technical grade) significantly impact yields .

- Biological activity conflicts : Differences in cell-line specificity (e.g., HeLa vs. MCF-7) or assay protocols (e.g., MTT vs. ATP luminescence) require standardized testing frameworks .

Q. How can computational modeling guide the design of carbazole-piperidine hybrids for targeted applications?

- DFT calculations : Predict HOMO/LUMO levels for optoelectronic materials. For instance, carbazole-quinoline hybrids (e.g., CPBA-Qx) show blue emission with calculated bandgaps of ~3.1 eV .

- Molecular dynamics : Simulate binding modes of 9-(3-bromo-5-chlorophenyl)-9H-carbazole with DNA or kinases to prioritize synthetic targets .

Q. What interdisciplinary applications emerge from functionalizing carbazole with piperidine groups?

- Supercapacitors : Ethynylphenyl-carbazole derivatives form polymers with specific capacitances up to 394 F/g via Sonogashira coupling .

- Antimicrobial agents : Halogenated carbazoles (e.g., 9-(3-bromo-5-chlorophenyl)-9H-carbazole) disrupt bacterial membranes, with MIC values <10 µg/mL against S. aureus .

Q. How do steric and electronic effects of the piperidine group influence regioselectivity in subsequent derivatization?

- Steric effects : Bulky 4-methylpiperidine directs electrophilic substitution to carbazole’s 3- and 6-positions, as seen in dibromo derivatives .

- Electronic effects : Piperidine’s nitrogen lone pairs enhance carbazole’s electron density, favoring Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at electron-rich sites .

Methodological Recommendations

- Synthetic protocols : Use anhydrous solvents and inert atmospheres for moisture-sensitive reactions (e.g., Grignard additions to carbazole) .

- Analytical workflows : Combine 2D NMR (e.g., HSQC, NOESY) with X-ray crystallography to resolve structural ambiguities in polymorphic carbazoles .

- Biological assays : Validate cytotoxicity using orthogonal methods (e.g., flow cytometry and caspase-3 activation) to confirm apoptosis mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.